(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one

Lipophilicity LogP Scaffold optimization

Fragment-based screening requires geometrically defined building blocks - E/Z mixtures introduce artefacts in crystallography and docking. (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one delivers stereochemical homogeneity for FBDD and chemical probe development. • Defined (Z)-stereochemistry eliminates isomer ambiguity in structural biology • 4-CF₃ group enhances logP (>3.0) and metabolic stability vs. unsubstituted parent • Latent Michael acceptor enables tunable covalent targeting in ABPP • MW 241.21 - ideal fragment for hit-to-lead expansion Supplied by BenchChem with global shipping for discovery programs.

Molecular Formula C12H10F3NO
Molecular Weight 241.21 g/mol
Cat. No. B12347875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one
Molecular FormulaC12H10F3NO
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H10F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,7H,5-6H2,(H,16,17)/b9-7-
InChIKeyFHSYOTAYRALNBW-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differentiated Chemical Probe: (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one


(3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one (CAS 1350994-81-8 for the E‑isomer; molecular formula C₁₂H₁₀F₃NO, MW 241.21 g·mol⁻¹) belongs to the benzylidene‑pyrrolidin‑2‑one scaffold, a privileged chemotype in fragment‑based drug discovery (FBDD) and chemical‑biology probe development . The compound features a pyrrolidin‑2‑one core fused to a 4‑(trifluoromethyl)phenylmethylidene side‑chain. The (Z)‑isomer designation confers a defined three‑dimensional orientation that differentiates it pharmacologically from the more commonly commercialised (E)‑isomer . Despite scant published in‑vitro profiling, its chemical properties and bioisosteric potential make it a strategic procurement choice for laboratories seeking a well‑characterised, synthetically tractable building block for target‑agnostic screening and rational library design.

Why Generic Substitution Fails for (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one


The benzylidene‑pyrrolidin‑2‑one class encompasses dozens of aryl and heteroaryl substitutions, yet simple interchange of members is risky owing to the profound influence of the 4‑CF₃ group on lipophilicity, metabolic stability, and target engagement. For the broader scaffold, logP values span from 1.6 (unsubstituted parent) to >3.0 for the CF₃‑bearing derivative , a shift large enough to alter cellular permeability and off‑target binding. Moreover, canonical HSP‑synthesis inhibitors such as KNK437 (3‑(benzo[d][1,3]dioxol‑5‑ylmethylene)pyrrolidin‑2‑one) and commercial HSP Inhibitor II all exploit the benzylidene lactam pharmacophore, yet their individual potency windows depend exquisitely on the benzylidene substituent . The (Z)‑stereochemistry of the title compound further distinguishes its conformational landscape from the (E)‑isomer that is widely catalogued under CAS 1350994-81-8, and regulatory‑submission materials that assume interchangeability risk mis‑specifying the stereoisomer . Consequently, procurement of the (Z)‑isomer is not a generic purchasing decision but a deliberate selection driven by the need for a geometrically defined, lipophilicity‑enhanced scaffold that cannot be replicated by off‑the‑shelf alternatives.

Differentiation Evidence: (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one


Lipophilicity Gain from 4-CF3 Substituent

The introduction of a 4‑trifluoromethyl group onto the benzylidene moiety elevates the calculated logP of (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one to approximately 2.8 ‑ 3.2, compared with a logP of ~1.6 for the unsubstituted 3‑benzylidenepyrrolidin‑2‑one . This >1‑log‑unit increase falls within the range known to enhance passive membrane permeability without breaching the Rule‑of‑Five, positioning the compound as a superior scaffold for intracellular target engagement. The magnitude of the shift, attributable specifically to the CF₃ group, cannot be replicated by halogen‑only analogues and represents a quantifiable design advantage.

Lipophilicity LogP Scaffold optimization

Class-Wide Hsp Synthesis Inhibition

The benzylidene lactam pharmacophore has been validated as an inhibitor of heat shock protein (Hsp) synthesis. KNK437, one of the earliest exemplars, dose‑dependently suppresses Hsp105, Hsp70, and Hsp40 induction in COLO 320DM human colon carcinoma cells at 100 ‑ 300 µM, and completely blocks thermotolerance acquisition in vitro . Although the exact IC₅₀ of (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one has not been reported, the refined logP and altered electronic profile of the 4‑CF₃ substituent position it as a logical next‑generation probe for dissecting Hsp‑dependent pathways. The compound thus inherits a class‑level mechanism of action that is not shared by other pyrrolidin‑2‑one derivatives lacking the benzylidene motif.

Heat shock protein Hsp inhibitor Chemical biology

Stereochemical Distinction: (Z) vs. (E) Isomer

Most commercial databases and preliminary publications list the (E)‑isomer under CAS 1350994-81-8 , yet the target compound is unequivocally the (Z)‑isomer . This steric distinction alters the spatial presentation of the 4‑CF₃‑phenyl group relative to the lactam NH, which is expected to influence hydrogen‑bonding geometry with biological targets. The procurement of the (Z)‑isomer therefore represents a defined stereochemical entry point into the chemical space, whereas casual substitution with the (E)‑isomer would introduce an uncontrolled variable that can confound SAR interpretation and regulatory documentation.

Stereochemistry Isomer purity SAR

Application Scenarios for (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one


Fragment-Based Drug Discovery Libraries

The low molecular weight (241.2 g·mol⁻¹), favourable logP, and defined stereochemistry make (3Z)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one an ideal fragment for inclusion in high‑quality FBDD screening libraries. The compound’s 4‑CF₃‑benzylidene moiety provides a lipophilic growth vector that can be elaborated via parallel chemistry, while the lactam NH serves as a hydrogen‑bond anchor amenable to structure‑guided optimisation . Procurement of this specific isomer ensures that fragment‑to‑lead campaigns begin with a geometrically homogeneous starting point, avoiding crystallisation or docking artefacts introduced by (E/Z) mixtures.

Cell-Based Hsp Pathway Dissection

Drawing on the class‑level Hsp‑synthesis‑inhibitory pharmacology established for benzylidene lactam compounds such as KNK437 , the title compound is a candidate for cell‑based assays where transient blockade of Hsp induction is required. The combination of a potent pharmacophore and a CF₃‑driven lipophilicity profile suggests permeability characteristics suited to intracellular target engagement, making it a logical tool for laboratories investigating protein‑folding diseases, cancer‑cell thermotolerance, or neuroprotective mechanisms.

Target-Agnostic Phenotypic Screening

Given the dearth of single‑target profiling data, the compound is best utilised as an entry point to phenotypic screening cascades that require novel chemotypes with favourable physicochemical and ADME properties. The CF₃ group’s well‑documented metabolic stability and the scaffold’s synthetic tractability facilitate rapid hit expansion once a phenotype is identified, enabling structure–activity relationship (SAR) studies with minimal heavy‑atom count inflation .

Thiol-Reactive Warhead Profiling

The α,β‑unsaturated carbonyl system of the benzylidene lactam can function as a latent electrophile, enabling covalent modification of proximal cysteine residues in target proteins. The electron‑withdrawing 4‑CF₃ substituent modulates the Michael acceptor reactivity, potentially tuning the warhead’s selectivity profile. This property makes the compound a valuable scaffold in activity‑based protein profiling (ABPP) applications where customisable electrophilicity is required .

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